Product packaging for Magnesium L-lactate xhydrate(Cat. No.:)

Magnesium L-lactate xhydrate

Cat. No.: B12854425
M. Wt: 220.46 g/mol
InChI Key: IDNRWXZNRCYOPB-NVKWYWNSSA-L
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Description

Magnesium L-lactate xhydrate is a useful research compound. Its molecular formula is C6H12MgO7 and its molecular weight is 220.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12MgO7 B12854425 Magnesium L-lactate xhydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12MgO7

Molecular Weight

220.46 g/mol

IUPAC Name

magnesium;(2S)-2-hydroxypropanoate;hydrate

InChI

InChI=1S/2C3H6O3.Mg.H2O/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);;1H2/q;;+2;/p-2/t2*2-;;/m00../s1

InChI Key

IDNRWXZNRCYOPB-NVKWYWNSSA-L

Isomeric SMILES

C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.O.[Mg+2]

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.[Mg+2]

Origin of Product

United States

Synthesis and Manufacturing Methodologies of Magnesium L Lactate Xhydrate

Conventional Chemical Synthesis Routes

The traditional and most straightforward method for producing magnesium L-lactate involves the direct neutralization of L-lactic acid with a magnesium-based alkali. This acid-base reaction is a well-established chemical process.

Commonly used magnesium sources for this synthesis include:

Magnesium Hydroxide (B78521) (Mg(OH)₂): Reacts with lactic acid to form magnesium lactate (B86563) and water.

Magnesium Carbonate (MgCO₃): Its reaction with lactic acid yields magnesium lactate, water, and carbon dioxide. vulcanchem.com

Magnesium Oxide (MgO): Used as a neutralizer to react with lactic acid, forming easily crystallizable magnesium lactate. researchgate.netmdpi.com

The general chemical equation for the reaction with magnesium hydroxide is:

2 C₃H₆O₃ (L-lactic acid) + Mg(OH)₂ → (C₃H₅O₃)₂Mg (Magnesium L-lactate) + 2 H₂O

Leading industrial producers often utilize high-purity magnesium sources to ensure the final product has minimal impurities, which is crucial for applications in supplements and pharmaceuticals. vulcanchem.com While this method is often cost-effective for large-scale production, it is increasingly being compared against more sustainable, bio-based methods. vulcanchem.com Another approach involves the purification of industrial lactic acid by converting it into magnesium lactate, which is then acidified with sulfuric acid. The resulting magnesium sulfate (B86663) is filtered off, and the purified lactic acid is recovered. google.com

Green Chemistry Approaches to Magnesium L-Lactate Production

In response to growing environmental concerns and the demand for sustainable manufacturing, green chemistry principles are being applied to the production of magnesium L-lactate. These methods prioritize the use of renewable resources, reduce waste, and minimize the use of hazardous substances. researchgate.net

The cornerstone of green synthesis for magnesium L-lactate is the production of L-lactic acid through microbial fermentation. researchgate.net This biotechnological route is preferred over chemical synthesis as it can produce enantiomerically pure L-lactic acid, which is essential for certain applications, whereas chemical synthesis typically results in a racemic mixture of L- and D-lactic acid. researchgate.net

The process utilizes lactic acid bacteria (LAB), such as Lactobacillus species, to convert renewable carbohydrate feedstocks into L-lactic acid. researchgate.netnih.gov Various substrates can be used, including glucose-rich media and agricultural by-products like tomato juice, which promotes the valorization of waste streams. researchgate.netnih.gov

Key microorganisms studied for this process include:

Lactobacillus paracasei researchgate.netnih.gov

Lactobacillus plantarum researchgate.netnih.gov

Lactobacillus rhamnosus researchgate.netgoogle.com

During fermentation, as the bacteria produce lactic acid, the pH of the medium drops, which can inhibit microbial activity and halt production. To counteract this, a neutralizing agent is added to the fermentation broth. In this integrated process, a magnesium-based alkali is used, which directly neutralizes the lactic acid to form magnesium L-lactate in situ. researchgate.net This coupling of fermentation and neutralization is a significant advancement, enhancing both sustainability and economic feasibility. researchgate.net

A more advanced biocatalytic method involves a multienzymatic system that converts CO2 and ethanol (B145695) into lactic acid with 100% atom economy. acs.org This system uses pyruvate (B1213749) decarboxylase (PDC), lactate dehydrogenase (LDH), and alcohol dehydrogenase (ADH) to create lactic acid, offering a novel carbon capture and utilization strategy. acs.org

The choice of neutralizing agent is critical for the efficiency, purity, and sustainability of the fermentation process. researchgate.netnih.gov While conventional fermentation often uses calcium-based neutralizers like calcium carbonate, which generates significant gypsum (calcium sulfate) by-product, magnesium-based agents offer a greener alternative. researchgate.net

Hydrated magnesium carbonate hydroxide has been identified as a particularly advantageous neutralizing agent. researchgate.netnih.gov It provides a more controlled reaction environment, leading to fewer side reactions and impurities. researchgate.net Similarly, magnesium oxide (MgO) and magnesium hydroxide (Mg(OH)₂) are effective neutralizers that facilitate the in situ crystallization and separation of magnesium lactate, which can reduce product inhibition effects during fermentation. researchgate.netmdpi.comgoogle.com The use of these agents aligns with green chemistry principles by reducing hazardous waste. researchgate.net In some process designs, the magnesium salt by-product from subsequent acidification steps can be recovered and pyrolyzed to regenerate the magnesium oxide neutralizer, creating a closed-loop system. mdpi.com

Influence of Reaction Parameters on Synthesis Yield and Purity

The yield and purity of magnesium L-lactate are highly dependent on the careful control of various reaction parameters in both chemical and biocatalytic synthesis.

In fermentation-based processes , key parameters include:

pH: Maintaining a constant pH, typically between 5.0 and 6.5, is crucial for optimal microbial activity. This is managed by the continuous addition of the neutralizing agent. google.comgoogle.com

Temperature: Different strains of lactic acid bacteria have optimal temperature ranges. For example, Lactobacillus rhamnosus may be cultured at 37-42°C. google.com

Substrate Concentration: The concentration of the carbon source (e.g., glucose) and the dilution of the medium can significantly impact yield. Studies have shown that using a 50% diluted tomato juice medium can be more effective than undiluted juice, possibly due to the reduction of inhibitory organic compounds. researchgate.netnih.gov

Neutralizing Agent: The type and addition strategy of the neutralizing agent affect efficiency. researchgate.net

In the subsequent crystallization and recovery stage, parameters such as temperature and initial lactic acid concentration are critical. One study found an initial L-lactic acid concentration of 120 g/L to be appropriate for crystallization. researchgate.net After fermentation, the broth is typically filtered, concentrated by heating to enhance evaporation, and then cooled to allow magnesium lactate crystals to form. nih.gov The crystals are then washed, often with ethanol, to remove impurities. nih.gov

For the esterification of magnesium lactate , a process sometimes used in downstream processing, factors like reaction temperature, initial feed molar ratio, and catalyst loading have been shown to influence the specific rate and equilibrium constant of the reaction. tci-thaijo.org

Large-Scale Production and Industrial Scalability Considerations

Scaling up the production of magnesium L-lactate from laboratory to industrial levels requires careful process design and optimization. Process simulation tools like Aspen Plus are often used to model and optimize large-scale operations. aidic.itcetjournal.it

A key innovation for industrial scalability is the in situ product removal (ISPR) of magnesium lactate via crystallization during fermentation. researchgate.net Because magnesium lactate has relatively low solubility, it can be crystallized and separated directly from the fermentation broth. mdpi.comgoogle.com This approach prevents the buildup of high lactate concentrations that would inhibit the microorganisms, allowing for higher productivity. researchgate.net

One patented method using repeated batch fermentation with Lactobacillus rhamnosus and in situ separation achieved high L-lactic acid yields of 140-150 g/L with a production rate of 2.0-2.5 g/L/h. google.com This process demonstrated significant resource savings compared to traditional fed-batch fermentation:

40% reduction in water consumption

41% reduction in inorganic salt consumption

43% reduction in yeast extract consumption google.com

For industrial-scale purification, processes involving reactive distillation have been designed and scaled up. aidic.itcetjournal.it A conceptual 2000-fold scale-up of a process starting from fermentation-derived magnesium lactate was designed to produce 370.39 kg/h of highly concentrated lactic acid. aidic.itcetjournal.itresearchgate.net Optimizing operating variables such as the number of stages, distillate rate, and reflux ratio is critical to maximizing the production yield in such continuous processes. aidic.itcetjournal.it

The table below summarizes findings from fermentation trials aimed at producing magnesium lactate, highlighting the impact of different media and bacterial strains on product yield and recovery.

Trial IDFermentation MediumBacteriumFinal Lactate Conc. (g/L)Yield (g/g)Recovery Rate (%)
MRS-1 50% diluted MRS + GlucoseL. paracasei950.9079.9
MRS-2 50% diluted MRS + GlucoseL. paracasei1070.9295.9
TMT-1 100% Tomato Juice + GlucoseL. paracasei720.6382.4
TMT-2 50% diluted Tomato Juice + GlucoseL. paracasei780.7391.1
Data sourced from a study on sustainable magnesium dilactate synthesis. nih.gov

Solid State Structural Elucidation of Magnesium L Lactate Xhydrate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a focused beam of X-rays onto a single, high-quality crystal of the substance. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a unique pattern of spots of varying intensities. By analyzing the geometric positions and intensities of these diffracted spots, researchers can map the electron density within the crystal and, consequently, determine the exact position of each atom, the bond lengths, and the bond angles.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful and widely used technique for the characterization of crystalline materials. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder containing a multitude of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of X-ray intensity as a function of the diffraction angle (2θ). Each crystalline phase produces a unique PXRD pattern, which serves as a "fingerprint" for its identification.

The International Centre for Diffraction Data (ICDD) maintains a comprehensive database of powder diffraction patterns, known as the Powder Diffraction File™ (PDF). For Magnesium L-lactate trihydrate, a reference pattern is available under the card number 00-001-0061. nih.gov This reference pattern is crucial for confirming the identity and phase purity of a synthesized or commercial sample of Magnesium L-lactate trihydrate. By comparing the experimental PXRD pattern of a sample to the reference pattern in the database, scientists can verify that the correct crystalline form is present and identify any potential crystalline impurities. nih.gov

In the analysis of pharmaceutical and nutritional supplements, PXRD is a fundamental tool for quality control. nih.gov The positions of the diffraction peaks (in terms of 2θ angles) and their relative intensities are characteristic of a specific crystalline structure. nih.gov A match between the experimental and reference patterns provides strong evidence of the compound's identity and crystallinity. nih.gov

Determination of Crystallite Size and Lattice Parameters

Beyond phase identification, Powder X-ray Diffraction data can be further analyzed to extract valuable information about the microstructure of the crystalline material, such as crystallite size and precise lattice parameters. The width of the diffraction peaks is inversely related to the size of the coherent diffracting domains, commonly referred to as crystallite size. Broader peaks generally indicate smaller crystallites. The Scherrer equation is a common method used to estimate the average crystallite size from the peak broadening.

For a more detailed structural analysis, a process known as Rietveld refinement can be applied to the PXRD data. This powerful technique involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. By iteratively adjusting various parameters, including the lattice parameters (the dimensions of the unit cell: a, b, c, and the angles between them: α, β, γ), atomic positions, and peak shape functions, the refinement process minimizes the difference between the calculated and observed patterns. A successful Rietveld refinement not only provides highly accurate lattice parameters but also confirms the validity of the crystal structure model. While the principles of these techniques are well-established, specific studies detailing the determination of crystallite size and Rietveld refinement of lattice parameters for Magnesium L-lactate xhydrate were not found in the surveyed literature.

Investigations into Polymorphism and Pseudopolymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure or arrangement. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which are critical in the pharmaceutical industry. A related phenomenon is pseudopolymorphism, which refers to the formation of different crystal structures due to the inclusion of solvent molecules (in this case, water, leading to hydrates) within the crystal lattice.

The existence of Magnesium L-lactate as a dihydrate and a trihydrate is a clear example of pseudopolymorphism. These different hydrates are distinct crystalline phases with unique structures and properties. The investigation into polymorphism and pseudopolymorphism is crucial during drug development to identify the most stable form of a compound and to ensure consistent product quality. Techniques such as PXRD, thermal analysis (like Differential Scanning Calorimetry and Thermogravimetric Analysis), and spectroscopy are employed to identify and characterize different polymorphic and pseudopolymorphic forms. While the existence of at least two hydrate (B1144303) forms of Magnesium L-lactate is known, a comprehensive study detailing a systematic screen for other potential polymorphs or pseudopolymorphs was not identified in the reviewed scientific literature.

Influence of Hydration State on Crystal System and Unit Cell Dimensions

The number of water molecules incorporated into the crystal lattice of a hydrated salt has a direct and significant impact on its crystal structure. This change in hydration state, from a dihydrate to a trihydrate for instance, leads to different spatial arrangements of the Magnesium L-lactate molecules and the water molecules. This, in turn, results in a different crystal system and unique unit cell dimensions.

Advanced Spectroscopic Characterization of Magnesium L Lactate Xhydrate

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of light, it is possible to identify functional groups, determine molecular structure, and investigate intermolecular interactions within the crystal lattice.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in Magnesium L-lactate xhydrate. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the lactate (B86563) anion and the water of hydration.

The FTIR spectrum of magnesium lactate is characterized by several key absorption regions. A very broad and intense band is typically observed in the 3000-3600 cm⁻¹ region, which is indicative of the O-H stretching vibrations from both the hydroxyl group of the lactate moiety and the water molecules of hydration. The presence of coordinated water molecules often leads to a complex band structure in this region.

The carboxylate group (COO⁻) vibrations are particularly diagnostic. The asymmetric stretching vibration (νₐₛ(COO⁻)) appears as a strong band around 1580-1620 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) is found near 1420-1480 cm⁻¹. The large separation between these two wavenumbers is characteristic of the coordination of the carboxylate group to the magnesium ion. Other significant bands include C-H stretching and bending vibrations from the methyl group (CH₃) and the α-carbon (CH), as well as C-O stretching from the hydroxyl group. researchgate.netresearchgate.net

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3000-3600 ν(O-H) Hydroxyl (Lactate) & Water
~2985 ν(C-H) Methyl (CH₃)
~1580-1620 νₐₛ(COO⁻) Carboxylate
~1420-1480 νₛ(COO⁻) Carboxylate
~1380 δ(C-H) Methyl (CH₃)

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations and low-frequency crystal lattice modes. While FTIR measures the change in dipole moment, Raman spectroscopy detects the change in polarizability of a molecule during a vibration.

The Raman spectrum of Magnesium L-lactate dihydrate shows distinct peaks that correspond to the vibrations of the lactate backbone. researchgate.net The symmetric stretching of the carboxylate group (νₛ(COO⁻)), which is often weak in the IR spectrum, typically gives rise to a strong and sharp peak in the Raman spectrum around 1420 cm⁻¹. The C-C stretching vibration is also clearly visible, usually around 930 cm⁻¹. The C-H stretching vibrations of the methyl group appear as strong bands in the 2900-3000 cm⁻¹ region. researchgate.netresearchgate.net

Furthermore, the low-frequency region of the Raman spectrum (typically below 400 cm⁻¹) can reveal information about the crystal lattice, including vibrations associated with the Mg-O coordination bonds and other lattice phonons. These modes are sensitive to the crystalline structure and polymorphism of the compound.

Interactive Data Table: Key Raman Shifts for Magnesium L-Lactate Dihydrate researchgate.net

Raman Shift (cm⁻¹) Vibrational Mode Assignment
~2940 ν(C-H)
~1420 νₛ(COO⁻)
~1098 ν(C-O)
~930 ν(C-C)

To achieve a more profound understanding and unambiguous assignment of the experimental vibrational spectra, theoretical calculations are often employed. Using computational methods like Density Functional Theory (DFT), the vibrational frequencies and intensities for a model of the this compound crystal structure can be calculated from first principles. nih.gov

This approach involves two main methodologies: a static approach based on harmonic oscillators and a dynamic approach that samples the potential energy surface through molecular dynamics (MD) simulations. nih.gov The dynamic approach has the advantage of including anharmonic and temperature effects, providing a more realistic representation of the experimental spectrum. nih.gov

The calculated theoretical spectrum is then compared with the experimental FTIR and Raman data. This comparison allows for a precise assignment of each observed band to a specific atomic motion (vibrational mode). Discrepancies between the calculated and experimental spectra can point to specific intermolecular interactions, such as hydrogen bonding, or highlight the limitations of the theoretical model. While specific studies performing these calculations on Magnesium L-lactate were not identified, this comparative methodology is a standard and essential tool for the detailed spectroscopic analysis of crystalline materials. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local chemical environment of specific atomic nuclei. It is an invaluable tool for obtaining detailed structural and dynamic information about this compound in both the solid state and in solution.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of materials in their native solid form. For this compound, ssNMR can be used to study the local environment of the magnesium ion and the conformation of the lactate ligand within the crystal lattice.

²⁵Mg ssNMR is particularly insightful, though it is challenging due to the low natural abundance and quadrupolar nature of the ²⁵Mg nucleus. rsc.org The ²⁵Mg chemical shift and quadrupolar coupling constant are highly sensitive to the coordination number and symmetry of the magnesium ion's local environment. Studies on various magnesium compounds at ultra-high magnetic fields have shown that the observed shifts can range significantly, providing a sensitive probe of the Mg-O bonding environment. rsc.org First-principles calculations can be used in conjunction with experimental data to relate the observed NMR parameters to the specific crystal structure. rsc.org

In addition to ²⁵Mg, ¹³C and ¹H ssNMR can reveal information about the lactate anion, such as the presence of crystallographically distinct lactate molecules and details about molecular motion within the crystal.

When this compound is dissolved in a suitable solvent like water (D₂O), high-resolution solution-state NMR can be used to characterize the structure of the dissociated L-lactate anion.

The ¹H NMR spectrum of lactate in water typically shows two main signals. A quartet is observed around 4.10 ppm, corresponding to the proton on the α-carbon (CH), which is split by the three protons of the adjacent methyl group. A doublet appears at approximately 1.32 ppm, corresponding to the three protons of the methyl group (CH₃), which are split by the single proton on the α-carbon.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the three carbon atoms of the lactate anion.

Interactive Data Table: ¹H NMR Chemical Shifts for Lactate in Water

Atom Chemical Shift (ppm) Multiplicity No. of Protons
α-CH ~4.10 Quartet (q) 1

Spectroscopic Fingerprinting for Batch-to-Batch Consistency and Impurity Detection

Ensuring the chemical fidelity and uniformity of this compound across different production batches is a critical aspect of pharmaceutical quality control. Vibrational spectroscopy techniques, primarily Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable tools for this purpose. These non-destructive methods provide a detailed molecular "fingerprint" of a sample, allowing for rapid and precise verification of identity, consistency, and purity. labmanager.comthermofisher.com

The core principle of spectroscopic fingerprinting lies in the comparison of a sample's spectrum against that of a certified reference standard. researchgate.net Each batch of this compound must exhibit a spectrum that is virtually superimposable with the reference, particularly in the complex "fingerprint region" (typically below 1500 cm⁻¹) where small structural variations are most apparent. Statistical algorithms can be employed to calculate "matching factors" or correlation coefficients, providing a quantitative measure of the similarity between a production batch and the standard. researchgate.net

FTIR spectroscopy is highly sensitive to the vibrations of polar functional groups, making it excellent for identifying key structural components. Raman spectroscopy, which measures light scattering from molecular vibrations, is complementary and particularly adept at analyzing non-polar bonds and differentiating between various crystalline forms (polymorphs) and hydration states. labmanager.comnih.gov Together, they provide a comprehensive characterization of the material. thermofisher.com

Table 1: Characteristic Vibrational Bands for this compound Fingerprinting This table presents typical vibrational bands used to identify and confirm the structure of this compound. The exact peak positions can vary slightly based on the hydration state and instrument calibration.

TechniqueWavenumber (cm⁻¹)Assignment (Vibrational Mode)Significance for Consistency
FTIR ~3400-3000O-H stretching (water of hydration & hydroxyl group)Confirms presence of hydration and -OH group.
FTIR ~2985C-H stretching (methyl group)Verifies the aliphatic backbone of the lactate molecule.
FTIR ~1590C=O asymmetric stretching (carboxylate group)Key indicator of the deprotonated acid group, sensitive to coordination with Mg²⁺.
FTIR ~1420C=O symmetric stretching (carboxylate group)Complements the asymmetric stretch for carboxylate identification. researchgate.net
FTIR ~1120C-O stretching (secondary alcohol)Confirms the core lactate structure.
Raman ~2940C-H stretching (methyl group)Strong Raman signal for the alkyl part of the molecule.
Raman ~1460C-H bendingPart of the detailed fingerprint for structural integrity.
Raman ~850C-COO stretchingCharacteristic band for the lactate carboxylate structure. researchgate.net

Impurity detection is another critical function of spectroscopic fingerprinting. The presence of an impurity, such as unreacted L-lactic acid, residual solvents, or incorrect salt forms, will introduce extraneous peaks into the spectrum that are absent in the pure reference standard. labmanager.com For instance, free L-lactic acid would exhibit a characteristic C=O stretching band of a protonated carboxylic acid (~1720 cm⁻¹), a peak that is distinctly different from the carboxylate (COO⁻) peaks found in the magnesium salt. researchgate.net By monitoring for the appearance of such non-conforming peaks, manufacturers can rapidly detect and quantify contamination, ensuring the purity of the final product.

Table 2: Spectroscopic Detection of a Process-Related Impurity (L-Lactic Acid) This table illustrates how the presence of a common process impurity, L-Lactic Acid, can be identified by the appearance of unique spectral peaks not found in the pure Magnesium L-Lactate product.

CompoundCharacteristic Peak (cm⁻¹)Significance for Impurity Detection
Magnesium L-Lactate ~1590 (FTIR)Represents the asymmetric stretch of the coordinated carboxylate (COO⁻) group. Its presence and correct position confirm salt formation.
L-Lactic Acid (Impurity) ~1720 (FTIR)Represents the C=O stretch of a protonated carboxylic acid (-COOH). Its appearance in the product spectrum indicates the presence of unreacted starting material.

The integration of these spectroscopic techniques into process analytical technology (PAT) frameworks allows for real-time or in-line monitoring of the manufacturing process. nih.gov This ensures that the material meets its quality specifications throughout production, rather than just at the final testing stage, leading to a more robust and consistent manufacturing outcome.

Thermal and Degradation Pathway Analysis of Magnesium L Lactate Xhydrate

Thermogravimetric Analysis (TGA) for Dehydration and Decomposition Profiles

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For hydrated salts such as Magnesium L-Lactate xHydrate, TGA provides a quantitative profile of its dehydration and subsequent decomposition.

The thermal decomposition of this compound begins with the loss of its water of hydration. Studies on various magnesium salts indicate that this dehydration process can occur in distinct, sequential steps. For Magnesium L-Lactate, the thermogravimetric curve reveals that the dehydration process comprises two stages. researchgate.net The initial weight loss corresponds to the release of loosely bound water molecules, followed by the release of more tightly bound water at higher temperatures.

Table 1: Illustrative TGA Data for Thermal Events of this compound This table is representative of typical thermal events for a hydrated organic magnesium salt and is for illustrative purposes.

Thermal EventTemperature Range (°C)Mass Loss (%)Description
Dehydration Step 150 - 120VariableRelease of surface and loosely bound water molecules.
Dehydration Step 2120 - 200VariableRelease of crystalline water.
Decomposition> 250SignificantBreakdown of the anhydrous magnesium lactate (B86563).
Final Residue> 500-Formation of stable Magnesium Oxide.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is employed to detect and quantify the energy changes associated with physical transitions and chemical reactions, such as melting, crystallization, and decomposition.

For this compound, DSC analysis complements TGA by providing energetic data for the observed thermal events. The dehydration process is observed as one or more endothermic peaks on the DSC thermogram, confirming the energy required to remove the water of crystallization. Research indicates that for Magnesium L-Lactate dihydrate, these endothermic events occur in the temperature range of 35°C to 255°C. researchgate.net Each peak corresponds to a specific dehydration step identified in the TGA profile.

After dehydration, further heating leads to the decomposition of the anhydrous salt. This process is typically complex and may involve both endothermic and exothermic events, corresponding to bond-breaking and the formation of new, more stable products, respectively. The melting point of the anhydrous form can sometimes be observed as a sharp endothermic peak prior to the onset of decomposition.

Table 2: Representative DSC Data for Phase Transitions of this compound This table presents typical DSC events and is for illustrative purposes.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)Description
Dehydration~60~100EndothermicEnergy absorbed for the removal of water of hydration.
Melting~200~210EndothermicPhase transition from solid to liquid of the anhydrous salt.
Decomposition> 250VariableEndo/ExothermicEnergy changes associated with the breakdown of the lactate molecule.

Isothermal and Non-Isothermal Degradation Kinetics Studies

The study of degradation kinetics provides valuable insights into the rate and mechanism of a compound's decomposition, which is crucial for predicting its shelf-life and stability under various temperature conditions. Both isothermal (constant temperature) and non-isothermal (constant heating rate) methods can be employed.

Non-isothermal kinetic analysis, often performed on data obtained from TGA experiments conducted at multiple heating rates, is a common approach for solid-state reactions. By applying kinetic models, such as the Coats-Redfern method or isoconversional methods like the Friedman or Kissinger-Akahira-Sunose (KAS) methods, key kinetic parameters can be determined. scispace.comtandfonline.comscielo.br These parameters include the activation energy (Ea), which represents the energy barrier for the decomposition reaction, and the pre-exponential factor (A), which is related to the frequency of collisions in a correct orientation for a reaction to occur.

While specific kinetic studies on Magnesium L-Lactate were not found in the searched literature, the thermal decomposition of analogous compounds like magnesium carbonate (magnesite) has been studied. scispace.comscielo.br These studies often reveal that the decomposition mechanism can be described by models such as the "contracting sphere model," which is a phase-boundary controlled reaction. scispace.comscielo.br Such methodologies would be directly applicable to determine the kinetic triplet (Ea, A, and the reaction model) for each stage of the thermal decomposition of Magnesium L-Lactate.

Table 3: Common Kinetic Models for Solid-State Decomposition Analysis

Kinetic MethodApproachKey Parameters Determined
Coats-RedfernIntegral method using a single heating rate.Activation Energy (Ea), Pre-exponential Factor (A)
Friedman (Isoconversional)Differential method, independent of the reaction model.Activation Energy (Ea) as a function of conversion (α)
Kissinger-Akahira-Sunose (KAS)Integral isoconversional method.Activation Energy (Ea)

Mechanisms of Thermal Decomposition and Identification of Degradation Products

Understanding the mechanism of thermal decomposition involves identifying the sequence of chemical reactions and the intermediate and final products formed. For Magnesium L-Lactate, the decomposition pathway proceeds after the initial dehydration steps.

Based on the analysis of other magnesium carboxylates and organic salts, a probable decomposition pathway for anhydrous Magnesium L-Lactate can be proposed. The lactate anion [CH₃CH(OH)COO]⁻ is the component that undergoes thermal breakdown. This decomposition is a complex process that likely involves decarboxylation and the breaking of C-C bonds. Upon heating to high temperatures, the lactate component may decompose to yield gaseous products such as carbon monoxide (CO) and carbon dioxide (CO₂). moehs.com

The solid intermediate formed after the initial decomposition of the organic part is often magnesium carbonate (MgCO₃). This intermediate is more thermally stable than the parent organic salt but will decompose at higher temperatures. The final, most stable solid product at temperatures above approximately 500-600°C is magnesium oxide (MgO), a refractory inorganic compound. tandfonline.com

Table 4: Proposed Stages of Thermal Decomposition and Associated Products

Decomposition StageTemperature Range (°C)Solid Product(s)Gaseous Product(s)
Dehydration35 - 255Anhydrous Magnesium L-LactateWater (H₂O)
Lactate Decomposition250 - 450Magnesium Carbonate (MgCO₃) (Probable)Carbon Monoxide (CO), Carbon Dioxide (CO₂), other organic fragments
Carbonate Decomposition> 450Magnesium Oxide (MgO)Carbon Dioxide (CO₂)

Influence of Environmental Factors on Stability (e.g., Humidity, Light, Temperature)

The stability of this compound is not only dependent on high temperatures but is also influenced by common environmental factors such as humidity, light, and ambient storage temperature.

Humidity: As a hydrated salt, Magnesium L-Lactate is susceptible to changes in ambient humidity. Storing the compound in a low-humidity environment could lead to the loss of its water of crystallization, altering its physical properties. Conversely, exposure to high humidity can cause the material to absorb additional moisture. Studies on analogous compounds like magnesium stearate (B1226849) show that anhydrous forms can rehydrate in the presence of moisture, often forming specific hydrates depending on the relative humidity level. netzsch.com Therefore, controlling the humidity during storage is crucial to maintain the intended hydration state and stability of this compound. nih.gov

Light: Exposure to direct sunlight should be avoided during the storage of Magnesium L-Lactate. moehs.com Ultraviolet (UV) or visible light can provide the energy to initiate photochemical degradation reactions in organic molecules. Standardized photostability testing, as outlined in guidelines such as ICH Q1B, is the formal method to assess the intrinsic photostability of a substance and determine if light-resistant packaging is necessary. europa.eu

Temperature: As detailed in the TGA and DSC sections, elevated temperatures lead to dehydration and decomposition. However, even moderately elevated temperatures during long-term storage can accelerate slower degradation reactions, potentially impacting the compound's purity over time. Therefore, it is recommended to store the material in a cool place to ensure its long-term stability. moehs.com

Advanced Analytical Methodologies for Magnesium L Lactate Xhydrate Characterization

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for assessing the purity of Magnesium L-Lactate xHydrate. Various chromatographic methods are employed to separate the primary compound from impurities, including its stereoisomer, D-lactate.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the enantiomeric purity of Magnesium L-Lactate. The separation of L-lactate from its enantiomer, D-lactate, is achieved by using a chiral stationary phase (CSP). These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.

Several types of CSPs are effective for lactate (B86563) enantiomer separation, including those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), macrocyclic glycopeptides (e.g., teicoplanin), and ligand-exchange mechanisms. The choice of column and mobile phase is critical for achieving optimal resolution. For instance, macrocyclic glycopeptide-based CSPs, such as the Chirobiotic TAG column, have been successfully used in polar ionic and reversed-phase modes for separating lactic acid enantiomers. The addition of copper (II) sulfate (B86663) to the mobile phase can form detectable complexes, avoiding the need for chemical derivatization.

The combination of chiral HPLC with highly sensitive detectors, such as tandem mass spectrometry (HPLC-MS/MS), provides a robust method for the simultaneous separation and quantification of L- and D-lactic acid. This approach offers low limits of detection and quantification, making it suitable for trace-level impurity analysis.

Interactive Table: HPLC Methods for Chiral Separation of Lactate

Chiral Stationary Phase (CSP) Mobile Phase Composition Detection Method Reference
Chirobiotic TAG (Teicoplanin) 17% H₂O, 83% EtOH/0.12% HOAc/0.30% TEA MS/MS
Astec Chirobiotic™ R 15% (v/v) 33.3 mmol/L ammonium (B1175870) acetate, 85% (v/v) acetonitrile Not Specified
"Pirkle"-type CSP 1 mM Copper (II) sulfate in water Not Specified
Chiralpak IA (amylose derivative) n-hexane / 2-propanol Diode Array Detector (DAD)
Chirex 3126 (D)-penicillamine 3 mM Copper (II) sulfate Not Specified

Ion Chromatography for Cation/Anion Analysis

Ion Chromatography (IC) is a specialized form of HPLC used for the separation and quantification of ionic species. It is an ideal method for verifying the stoichiometry of Magnesium L-Lactate by simultaneously or sequentially determining the concentration of the magnesium cation (Mg²⁺) and the lactate anion.

For cation analysis, a cation-exchange column, such as the Dionex® IonPac® CS16, is typically used. The separation is achieved using an acidic eluent, like methanesulfonic acid, which allows for the resolution of various cations, including magnesium, sodium, and potassium. Detection is commonly performed using a conductivity detector after chemical suppression. This method has been validated for the quantitative assay of magnesium and other inorganic salts in pharmaceutical dosage forms, demonstrating good linearity and precision. By quantifying both the magnesium and lactate ions in a sample, IC can confirm the correct 1:2 molar ratio expected for this compound.

Interactive Table: Ion Chromatography Conditions for Cation Analysis

Analytical Column Eluent (Mobile Phase) Detection Target Analyte Reference
Dionex® IonPac® CS16 Methane sulfonic acid (gradient elution) Conductivity Mg²⁺, Na⁺, K⁺
HEMA–EDMA weak cation exchange Tartaric acid and pyridine-2,6-dicarboxylic acid Not Specified Mg²⁺, Ca²⁺
Piezoelectric quartz crystal sensor Tartaric acid and ethylenediamine Piezoelectric Mg²⁺, Ca²⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

The manufacturing process of active pharmaceutical ingredients (APIs) and related compounds can leave behind residual volatile organic compounds, such as solvents. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the identification and quantification of these volatile impurities.

The methodology often employs headspace sampling (HS-GC-MS), where the volatile analytes are partitioned from the sample matrix into the gas phase before being injected into the gas chromatograph. This approach is highly efficient for the solvent-less extraction of volatile impurities from solid samples and minimizes instrument contamination. The GC separates the volatile compounds based on their boiling points and interaction with the stationary phase. Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing structural information that allows for definitive identification and quantification of each impurity. This is a mandatory step in pharmaceutical manufacturing to ensure that residual solvents are below the safety limits defined by regulatory bodies like the International Council for Harmonisation (ICH).

Capillary Electrophoresis for Chiral Separation and Purity Profiling

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. It is an attractive alternative to HPLC for the chiral separation of lactate and for general purity profiling, offering advantages such as rapid analysis times and low consumption of samples and reagents.

For chiral separations, a chiral selector is added to the background electrolyte (BGE). The enantiomers of lactate form transient, diastereomeric complexes with the selector, which have different effective mobilities, leading to their separation. Cyclodextrins and their derivatives are commonly used chiral selectors for this purpose. The degree of separation can be optimized by adjusting parameters such as the type and concentration of the chiral selector and the pH of the buffer.

In addition to chiral separations, CE, particularly in the capillary zone electrophoresis (CZE) mode, is effective for general purity profiling by separating the main compound from charged impurities.

Interactive Table: Capillary Electrophoresis for Lactate Analysis

CE Mode Chiral Selector / BGE Component Application Reference
CZE 6-oligo(lactic acid)cyclomaltoheptaose (β-CD derivative) Chiral Separation
Not Specified D-Alanine tert butyl ester lactate Chiral Separation
CZE L-histidine, DL-glutamic acid, CTAB Lactate Quantification
Not Specified Tetradecyltrimethylammonium bromide Total Lactic Acid Determination

Mass Spectrometry for Molecular Weight and Fragment Identification

Mass Spectrometry (MS) is an essential tool for confirming the molecular weight and elucidating the structure of Magnesium L-Lactate. The anhydrous form of the compound has a molecular weight of approximately 202.45 g/mol . Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate intact molecular ions for analysis, which is particularly useful for low molecular weight or thermally labile compounds.

In mass analysis, the resulting spectra can show ions corresponding to the intact molecule or its characteristic fragments. For Magnesium L-Lactate, one might observe the lactate anion ([CH₃CH(OH)COO]⁻) in negative ion mode. In positive ion mode, adducts or the magnesium-lactate complex, such as [Mg(C₃H₅O₃)]⁺, could be detected. The fragmentation pattern, obtained through tandem MS (MS/MS), provides further structural confirmation by showing predictable neutral losses (e.g., H₂O) from the lactate moiety.

Elemental Analysis for Stoichiometry and Hydration State Verification

Elemental analysis provides the mass percentages of constituent elements (primarily carbon and hydrogen) in a purified sample. This data is fundamental for verifying the empirical formula of Magnesium L-Lactate and, crucially, for determining its hydration state.

The theoretical elemental composition is calculated for the anhydrous compound ([CH₃CH(OH)COO]₂Mg) and for various hydrated forms (e.g., dihydrate, trihydrate). By comparing the experimentally determined percentages of carbon and hydrogen with the calculated theoretical values, the number of water molecules ('x' in xHydrate) can be accurately determined. For example, a sample of Magnesium L-lactate dihydrate is expected to contain approximately 14-17% water by weight, which can be confirmed by loss on drying analysis. This technique, often used in conjunction with thermogravimetric analysis (TGA), provides definitive verification of the compound's stoichiometry and hydration level.

Interactive Table: Theoretical Elemental Composition of Magnesium L-Lactate Hydrates

Compound Form Chemical Formula Molecular Weight (g/mol) % Carbon (Theoretical) % Hydrogen (Theoretical)
Anhydrous C₆H₁₀MgO₆ 202.45 35.59% 4.98%
Dihydrate C₆H₁₀MgO₆ · 2H₂O 238.48 30.21% 5.91%
Trihydrate C₆H₁₀MgO₆ · 3H₂O 256.50 28.08% 6.29%

Computational Chemical Investigations of Magnesium L Lactate Xhydrate

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational chemistry, providing insights into the geometric and electronic structures of molecules. For Magnesium L-lactate xhydrate, such calculations would be invaluable.

Geometric Optimization and Electronic Structure Analysis

Currently, there is a lack of published research detailing the geometric optimization of this compound using DFT. Such studies would provide precise information on bond lengths, bond angles, and dihedral angles, leading to a definitive three-dimensional structure of the hydrated complex. Furthermore, analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) maps, would illuminate the compound's reactivity and intermolecular interaction sites. Without dedicated studies, these fundamental properties remain unquantified from a computational standpoint.

Prediction of Spectroscopic Properties (e.g., IR, Raman, NMR Shifts)

The prediction of spectroscopic properties through DFT calculations is a well-established method for correlating computational models with experimental data. However, the scientific literature lacks reports of such predictions for this compound. The calculation of vibrational frequencies could aid in the interpretation of experimental Infrared (IR) and Raman spectra, while the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be crucial for characterizing the compound in solution. The absence of this computational data precludes a deeper, structure-based interpretation of experimental spectra.

Energetic Landscape of Hydration States and Polymorphs

The "x" in this compound signifies a variable number of water molecules in the crystal lattice. Computational studies are ideally suited to explore the energetic landscape of these different hydration states and potential polymorphs. By calculating the relative energies of various hydrated forms, it would be possible to predict the most stable structures under different conditions. At present, such a systematic computational investigation has not been reported.

Molecular Dynamics (MD) Simulations for Structural Dynamics and Intermolecular Interactions

MD simulations offer a window into the dynamic behavior of molecules over time. For this compound, MD simulations could reveal crucial information about the interactions between the magnesium cation, the lactate (B86563) anion, and the surrounding water molecules. This would include the stability of the hydration shell around the magnesium ion and the nature of the hydrogen bonding network. The lack of published MD studies means that the dynamic aspects of this compound at the atomic level are not well understood.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Behavior

QSPR modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. The development of QSPR models for compounds like this compound could predict properties such as solubility or bioavailability. However, building a robust QSPR model requires a substantial dataset of related compounds with known properties, and there is no indication in the available literature that such models have been developed specifically for this compound.

Ab Initio and Semi-Empirical Methods for Complementary Insights

Ab initio and semi-empirical quantum mechanical methods can provide complementary information to DFT. While ab initio methods offer high accuracy, their computational cost is significant. Semi-empirical methods, on the other hand, are faster and can be used for larger systems. There are no specific studies in the searched literature that apply these methods to gain further insights into the properties of this compound.

Intermolecular Interactions and Complex Formation Studies of Magnesium L Lactate Xhydrate

Investigation of Metal-Ligand Coordination Geometry

The magnesium ion (Mg²⁺) in its complexes typically favors a six-coordinate, octahedral geometry. wikipedia.orgnih.gov In the case of Magnesium L-lactate, the lactate (B86563) anion acts as a bidentate ligand. Evidence from its chemical nomenclature, "Magnesium, bis[2-(hydroxy-κO)propanoato-κO]-," suggests that coordination occurs through both the oxygen atom of the deprotonated carboxylate group and the oxygen atom of the hydroxyl group. healthline.com

Table 1: Coordination Details of Magnesium L-Lactate

Feature Description
Central Metal Ion Magnesium (Mg²⁺)
Ligand L-Lactate ([CH₃CH(OH)COO]⁻)
Coordination Number 6
Typical Geometry Octahedral
Ligand Type Bidentate Chelate
Binding Sites Carboxylate Oxygen, Hydroxyl Oxygen
Resulting Structure Stable five-membered ring

Hydrogen Bonding Networks within Crystalline and Amorphous States

Hydrogen bonding plays a critical role in defining the three-dimensional structure of Magnesium L-lactate in its hydrated crystalline form. The L-lactate ligand itself possesses both hydrogen bond donor (the hydroxyl group) and acceptor (the carboxylate oxygen atoms) sites. Furthermore, the water molecules of hydration (the 'xhydrate' portion) are central to the hydrogen-bonding network. nih.gov

In the crystalline state, these water molecules act as bridges, connecting adjacent magnesium-lactate complexes. They can donate hydrogen bonds to the carboxylate oxygens of the lactate ligands and accept hydrogen bonds from the hydroxyl groups of neighboring lactate molecules. This extensive network of O–H···O interactions results in a stable, three-dimensional supramolecular architecture. nih.gov The specific arrangement and strength of these hydrogen bonds are crucial determinants of the crystal's stability and physical properties. While less ordered, similar hydrogen bonding interactions involving hydroxyl, carboxylate, and water groups are expected to exist in the amorphous state, albeit without long-range periodicity.

Solvent-Solute Interactions in Various Media

The interaction between Magnesium L-lactate and solvents, particularly water, is strong, leading to its good solubility. nih.gov The magnesium ion has a high affinity for water, readily forming the hexaaquamagnesium ion, [Mg(H₂O)₆]²⁺, in aqueous solutions. nih.gov This strong hydration of the cation is a primary driver for the dissolution process.

The lactate anion also interacts favorably with water. Its polar carboxylate and hydroxyl groups can form hydrogen bonds with surrounding water molecules. The solubility of Magnesium L-lactate in water is temperature-dependent. Research has been conducted to quantify this relationship, which is essential for processes like industrial crystallization and purification. mdpi.com

Table 2: Solubility of Magnesium L-Lactate in Water at Various Temperatures

Temperature (°C) Solubility (g/100g H₂O)
5 5.9
15 7.3
25 8.8
40 11.5
50 13.9
60 16.6
75 21.6
90 27.2

Data derived from studies on aqueous solutions of metal L-lactates. mdpi.com

Co-crystallization with Other Molecular Species

Co-crystallization is a technique used to form a single crystalline solid that consists of two or more different molecular species in a stoichiometric ratio. mdpi.com These components, often an active pharmaceutical ingredient (API) and a coformer, are held together in the crystal lattice by non-covalent interactions, such as hydrogen bonds. The goal of forming co-crystals is often to modify the physicochemical properties of a substance, such as its solubility or stability, without altering its chemical structure. nih.gov

The process typically involves dissolving the components in a suitable solvent and allowing them to crystallize together. mdpi.com Despite the extensive research into co-crystals in the pharmaceutical and materials science fields, there is a notable lack of specific published studies on the co-crystallization of Magnesium L-lactate with other molecular species. This represents an area for potential future research to explore the modification of its physical properties through crystal engineering.

Chelation and Complexation Mechanisms in Solution

In solution, the formation of a complex between the magnesium ion and L-lactate is a dynamic equilibrium process. The primary mechanism is chelation, where the L-lactate ligand binds to the magnesium ion at two points to form a chelate ring.

The process begins with the displacement of water molecules from the highly stable hexaaquamagnesium ion, [Mg(H₂O)₆]²⁺. This desolvation step is energetically significant. Following this, the lactate anion can form an initial bond with the magnesium ion, typically through the negatively charged carboxylate group, creating an outer-sphere complex where a layer of water molecules still separates the ions. The formation of the final, more stable inner-sphere complex occurs when a second bond is formed from the hydroxyl group, displacing another water molecule and closing the five-membered chelate ring. The strength of this complexation is pH-dependent, as the protonation state of the carboxylate and hydroxyl groups influences their ability to coordinate with the metal ion.

Crystallization and Solid State Engineering of Magnesium L Lactate Xhydrate

Crystallization Kinetics and Mechanism Studies

In processes involving the recovery of magnesium lactate (B86563) from fermentation broths, crystallization can be optimized to achieve high recovery rates. For instance, in fermentations using Lactobacillus paracasei, recovery rates of up to 95.9% have been achieved through crystallization. nih.gov An integrated approach combining fermentation with in situ product removal (ISPR) by crystallization has been developed to enhance production efficiency. nih.gov This method, conducted at 42°C without the addition of seed crystals, resulted in a product concentration of 143 g/L and a yield of 94.3%. nih.gov

The relationship between temperature and the efficiency of crystallization has been quantified. As the temperature decreases, the concentration of lactic acid in the supernatant also decreases, which corresponds to a higher removal efficiency of magnesium lactate from the solution via crystallization. A study established a fitting equation to describe this relationship:

C = 78.03 - 0.542T + 0.0113T²

Where:

C represents the concentration of lactic acid in the supernatant (g/L).

T represents the crystallization temperature (°C).

This equation highlights that lower temperatures favor more complete crystallization. However, for process efficiency, especially when integrated with fermentation that occurs at higher temperatures (e.g., 42°C), a balance must be struck. Crystallizing at the fermentation temperature can save significant energy costs associated with cooling and reheating, without a drastic reduction in crystallization efficiency. nih.gov

ProcessKey ParametersResultReference
Crystallization from Fermentation BrothOrganism: Lactobacillus paracaseiUp to 95.9% recovery rate nih.gov
In Situ Product Removal (ISPR) FermentationTemperature: 42°C, No seed crystalsProductivity: 2.41 g L-1h-1, Yield: 94.3% nih.gov
Temperature Optimization StudyComparison between 25°C and 42°CCrystallization at 25°C yields only 4.90% more crystals than at 42°C nih.gov

Crystal Growth Habit and Morphology Control

The crystal habit, or the external morphology of a crystal, is a critical physical property that can influence bulk properties such as flowability, compaction, and dissolution rate. rsc.orgresearchgate.net For magnesium L-lactate, which is often produced as a crystalline powder, controlling the crystal habit is important for its application in pharmaceutical dosage forms. jungbunzlauer.comlohmann-minerals.com

Scanning electron microscopy (SEM) analysis of magnesium L-lactate recovered from fermentation processes has confirmed a crystalline morphology with smooth surface textures. nih.gov However, the specific factors that control the habit of magnesium L-lactate crystals are not extensively detailed in dedicated studies. General principles of crystal engineering suggest that the crystal habit can be modified by altering crystallization conditions such as the choice of solvent, rate of cooling, supersaturation, pH, and the presence of additives. rsc.orgnih.gov

For related compounds, it has been shown that additives can modify crystal habit through preferential adsorption onto specific, rapidly growing crystal faces, thereby inhibiting growth in that direction and allowing other faces to become more prominent. google.com This mechanism can, for example, change a crystal's shape from acicular (needle-like) to a more equant or bipyramidal form, which often leads to improved powder flow properties. google.com While specific habit modifiers for magnesium L-lactate are not well-documented, this principle offers a strategic approach for future research in controlling its morphology.

Influence of Impurities and Additives on Crystallization

The crystallization of magnesium L-lactate, especially from complex media like fermentation broths, is significantly affected by the presence of impurities and additives. aidic.itnih.gov These substances can influence both the nucleation and crystal growth stages, thereby affecting the yield, purity, and morphology of the final product. mdpi.com

Organic compounds and residual nutrients from the fermentation medium can act as impurities that inhibit crystallization. nih.govresearchgate.net For example, fermentation in undiluted tomato juice proved less effective for crystallization compared to diluted media, highlighting the inhibitory effects of certain organic compounds. nih.govresearchgate.net

On the other hand, specific additives can be used intentionally to control the crystallization process. Cations, for instance, can alter the crystallization behavior of organic molecules like lactose (B1674315) by affecting solubility and the state of supersaturation. jungbunzlauer.commdpi.com Divalent cations such as Mg²⁺ can form complexes with molecules, influencing their solubility and interaction with water, which in turn affects nucleation and growth rates. mdpi.com In some systems, additives can even promote the growth rate of crystals by forming complexes with impurities, thereby negating their inhibitory effects. mdpi.com The use of additives is a highly effective method for regulating crystal morphology and preventing agglomeration. mdpi.com

The purification process itself is designed to remove these impurities. After initial crystallization, crystals are often washed with solvents like alcohol to remove residual impurities and unreacted lactic acid. nih.gov The conditions of the crystallization step, including temperature, pH, and cooling rates, can be controlled to enable the formation of densely packed crystals that repel soluble impurities, leading to a product with high purity. google.com

Characterization of Amorphous Solid Dispersions and Glassy States

While magnesium L-lactate is typically handled in its crystalline form, the potential for it to exist in an amorphous or glassy state is relevant, particularly in pharmaceutical formulations. Amorphous solids lack the long-range molecular order of crystalline materials and can exhibit different properties, such as higher solubility. ftloscience.comindexcopernicus.com However, they are thermodynamically unstable and tend to crystallize over time. mdpi.com

The stability of an amorphous solid is closely related to its glass transition temperature (Tg). nih.govnih.gov The Tg is the temperature at which the material transitions from a hard, glassy state to a more rubbery, viscous state. ftloscience.com Below the Tg, molecular mobility is significantly reduced, making the amorphous form more kinetically stable. acs.org

Techniques used to characterize amorphous and glassy states include:

X-ray Powder Diffraction (XRPD): This is a primary tool to distinguish between crystalline and amorphous materials. Crystalline solids produce sharp diffraction peaks, while amorphous solids yield a broad, diffuse halo. indexcopernicus.commalvernpanalytical.com

Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions, including the glass transition (observed as a step change in heat capacity) and crystallization (an exothermic event) upon heating an amorphous sample. researchgate.net

While specific studies detailing the Tg and amorphous characteristics of magnesium L-lactate are not widely available, research on related amorphous materials provides insight. For instance, studies on amorphous lactose have investigated its crystallization kinetics above its Tg, and work on amorphous calcium-magnesium carbonate has determined its glass transition temperature and crystallization rates. researchgate.net These studies underscore the importance of understanding the relationship between Tg, storage conditions (temperature and humidity), and the physical stability of amorphous forms. nih.govacs.org

Techniques for Inducing and Controlling Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one crystal structure. ftloscience.comsphinxsai.com Different polymorphs of the same compound can have distinct physicochemical properties, including solubility, stability, and melting point, which are of critical importance in the pharmaceutical industry. indexcopernicus.com Controlling polymorphism is essential to ensure the consistent quality and efficacy of a drug product. malvernpanalytical.com

The formation of a specific polymorph is governed by the kinetics and thermodynamics of the crystallization process. Key factors that can be manipulated to induce and control polymorphic forms include: sphinxsai.com

Solvent Selection: The choice of solvent can influence which polymorphic form nucleates and grows, due to specific solute-solvent interactions.

Supersaturation: The level of supersaturation can determine the nucleation rate of different polymorphs. Fast crystallization from highly supersaturated solutions often yields metastable forms. sphinxsai.com

Temperature and pH: Temperature affects the relative stability and solubility of different polymorphs. The pH of the solution can also play a critical role, particularly for ionizable compounds. mdpi.com

Additives: Tailor-made additives can inhibit the growth of an undesired polymorph or act as a template for the desired form.

Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that specific form. mdpi.com

Q & A

Q. How to resolve discrepancies in hydration state identification across analytical platforms?

  • Methodological Answer : Cross-validate TGA (weight loss at 100–150°C), XRD (peak matching to reference hydrates), and dynamic vapor sorption (DVS) data. Discrepancies often arise from amorphous content, addressed via recrystallization or Rietveld refinement in XRD analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.